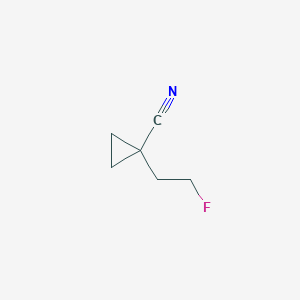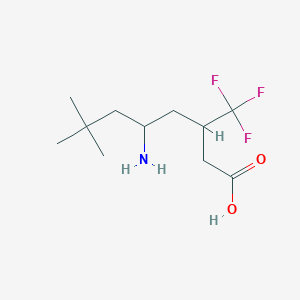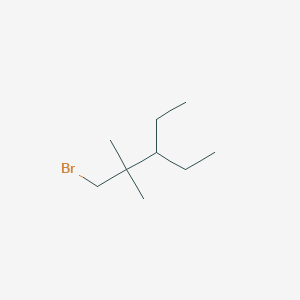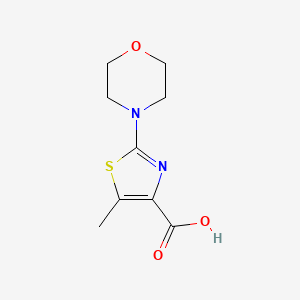amine](/img/structure/B15260440.png)
[1-(2H-1,3-Benzodioxol-5-YL)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-Benzodioxol-5-YL)ethylamine: is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)ethylamine typically involves the reaction of 1,3-benzodioxole with ethylamine under specific conditions. The reaction can be catalyzed by palladium catalysts and requires the presence of a base such as cesium carbonate . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the benzodioxole ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering the functional groups attached to the benzodioxole ring.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzodioxole compounds with fewer functional groups.
Scientific Research Applications
Chemistry: In chemistry, 1-(2H-1,3-Benzodioxol-5-YL)ethylamine is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its effects on specific diseases or conditions, particularly those involving the central nervous system.
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
2-(1,3-Benzodioxol-5-yl)ethanamine: A related compound with an ethanamine group instead of a propylamine group.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another similar compound with a different alkylamine group.
Uniqueness: 1-(2H-1,3-Benzodioxol-5-YL)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-3-6-13-9(2)10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3 |
InChI Key |
ITMRMBILQKXMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15260377.png)

![(1S,3s)-1-(2,5-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260383.png)


![4-Methyl-3-[(pentan-2-yl)amino]benzonitrile](/img/structure/B15260402.png)
![2-[1-(Aminomethyl)cycloheptyl]propan-2-ol](/img/structure/B15260403.png)

![1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15260408.png)


